Encequidar

Beschreibung

Contextualizing Multidrug Resistance in Oncology

Multidrug resistance (MDR) represents a formidable challenge in cancer treatment, frequently leading to chemotherapy failure and contributing significantly to patient mortality. spandidos-publications.comnih.govnih.govfrontiersin.orgoncotarget.comnih.govscirp.org This phenomenon allows cancer cells to develop resistance to a broad spectrum of structurally and functionally unrelated chemotherapeutic drugs. frontiersin.orgoncotarget.comscirp.org MDR can be either intrinsic, present before treatment, or acquired, developing during the course of therapy. scirp.org While various mechanisms contribute to MDR, such as altered drug targets, increased DNA repair capacity, and enhanced metabolism of xenobiotics, a primary mechanism involves the increased efflux of anticancer drugs from cancer cells. spandidos-publications.comnih.govnih.govfrontiersin.org

The Role of ATP-Binding Cassette Transporters in Drug Efflux

A major contributor to drug efflux in MDR is the ATP-binding cassette (ABC) transporter superfamily. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.netwikipedia.org These transmembrane proteins are ubiquitously expressed throughout the human body, particularly in metabolic and excretory organs like the small intestine and liver. frontiersin.org ABC transporters function as active, ATP-dependent efflux pumps, utilizing the energy derived from ATP hydrolysis to transport a diverse array of substrates, including endogenous compounds, xenobiotics, and various drugs, across cellular membranes. spandidos-publications.comnih.govfrontiersin.orgmdpi.comnih.govresearchgate.netwikipedia.orgwikipedia.orgnih.govpnas.org In physiological contexts, ABC transporters play crucial roles in drug disposition, maintaining cellular homeostasis, and protecting tissues from harmful substances. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.netwikipedia.orgpnas.orgfrontiersin.org However, their overexpression in cancer cells limits intracellular drug exposure, leading to therapeutic failure and contributing significantly to MDR. frontiersin.orgmdpi.comresearchgate.netfrontiersin.org

Overview of P-Glycoprotein (ABCB1) as a Key Efflux Transporter

Among the ABC transporter family, P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is the most extensively studied and the first identified transporter associated with MDR. spandidos-publications.comoncotarget.comnih.govscirp.orgwikipedia.orgnih.govfrontiersin.orgoaepublish.com P-gp is a glycoprotein (B1211001) encoded by the ABCB1 gene, characterized by its structure comprising two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). spandidos-publications.comfrontiersin.orgwikipedia.org

The mechanism of P-gp involves an ATP-dependent pumping action that actively expels a wide range of chemically and structurally diverse chemotherapeutic agents from the inside of cancer cells to the extracellular environment. spandidos-publications.comoncotarget.comscirp.orgwikipedia.orgnih.govpnas.orgfrontiersin.orgoaepublish.comwikipedia.org This efflux reduces the intracellular concentration of anticancer drugs, thereby diminishing their efficacy. spandidos-publications.comscirp.org Overexpression of P-gp has been observed in various types of chemoresistant cancers, including osteosarcoma, hepatocellular carcinoma, breast cancer, renal and colon carcinomas, melanomas, and central nervous system tumors, and is often correlated with poor clinical outcomes. spandidos-publications.comoncotarget.comnih.govscirp.orgmdpi.comfrontiersin.orgoaepublish.com

Rationale for P-Glycoprotein Inhibition in Chemotherapy

Given P-gp's critical role in mediating drug efflux and conferring MDR, inhibiting its activity represents a compelling strategy to overcome resistance in cancer chemotherapy. spandidos-publications.comscirp.orgnih.govfrontiersin.org The primary rationale behind P-gp inhibition is to increase the intracellular accumulation of chemotherapeutic drugs, thereby restoring or enhancing the sensitivity of cancer cells to these agents—a process often referred to as chemosensitization. scirp.orgnih.gov

Early attempts to inhibit P-gp involved first-generation inhibitors such as verapamil (B1683045) and cyclosporine. nih.govfrontiersin.org However, these agents faced significant limitations, including low therapeutic windows, substantial toxicities, and poor efficacy when co-administered with chemotherapy, often due to their low affinity for P-gp which necessitated high doses. nih.govnih.govfrontiersin.org These challenges highlighted the critical need for the development of more potent, selective, and well-tolerated P-gp inhibitors. nih.govfrontiersin.org Encequidar has emerged as a compound specifically designed to address these limitations, aiming to effectively block P-gp-mediated efflux and improve the therapeutic index of co-administered anticancer drugs. researchgate.netresearchgate.net

Detailed Research Findings

This compound (also known as HM-30181) is a potent, first-in-class, intestine-specific P-glycoprotein inhibitor developed to enhance the oral bioavailability of P-gp substrate drugs. researchgate.netresearchgate.netmedkoo.com It has demonstrated high potency in inhibiting human P-gp (IC50 = 0.0058 ± 0.0006 µM) and effectively blocked the transepithelial transport of paclitaxel (B517696) in MDCK monolayers (IC50 = 35.4 nM). researchgate.netmedkoo.com A key feature of this compound is its minimal systemic absorption, ensuring a localized effect in the intestine with negligible systemic exposure, which aims to reduce systemic toxicities often associated with P-gp inhibition. researchgate.netresearchgate.netguidetopharmacology.org

Clinical studies have investigated this compound's ability to facilitate the oral delivery of paclitaxel, a widely used chemotherapeutic agent that typically has low oral bioavailability due to P-gp-mediated efflux in the gut. researchgate.netresearchgate.netascopost.comjnccn360.org A phase III trial in patients with metastatic breast cancer compared oral paclitaxel combined with this compound to intravenous paclitaxel. ascopost.comjnccn360.org

Table 1: Key Outcomes from a Phase III Trial of Oral Paclitaxel + this compound vs. Intravenous Paclitaxel in Metastatic Breast Cancer researchgate.netascopost.comjnccn360.org

| Endpoint | Oral Paclitaxel + this compound (n=265) | Intravenous Paclitaxel (n=137) | P-value / Hazard Ratio (HR) |

| Confirmed Objective Response Rate | 35.8% | 23.4% | P = 0.01 |

| Median Duration of Response | 36 weeks | 33 weeks | - |

| Median Progression-Free Survival | 8.4 months | 7.4 months | HR = 0.768 (P = 0.046) |

| Median Overall Survival | 22.7 months | 16.5 months | HR = 0.794 (P = 0.08) |

| Neuropathy (All grades) | 17% | 57% | - |

| Grade ≥3 Neuropathy | 1% | 8% | - |

Note: Data presented are based on confirmed radiographic objective response and survival outcomes reported in the trial. researchgate.netascopost.comjnccn360.org

These findings suggest that this compound effectively enables the oral absorption of paclitaxel by inhibiting intestinal P-gp, leading to comparable systemic exposure to intravenous administration and potentially offering a more patient-friendly administration route with a different toxicity profile. researchgate.netascopost.comjnccn360.org

Eigenschaften

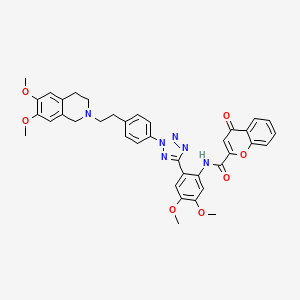

IUPAC Name |

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJUHHDDCJQACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H36N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501100387 | |

| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849675-66-7 | |

| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849675-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encequidar [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HM-30181 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCEQUIDAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I4I996O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Preclinical Characterization of Encequidar As a P Glycoprotein Inhibitor

Identification and Development of Novel P-Glycoprotein Inhibitors

The identification and development of encequidar centered on creating an inhibitor that could selectively target P-gp in the gastrointestinal mucosa while exhibiting minimal systemic absorption wikipedia.orgwikidata.orgciteab.commims.com. This design principle was crucial to mitigate potential systemic toxicities, such as bone marrow toxicity, which are often associated with broad systemic P-gp inhibition wikipedia.orgwikidata.orgciteab.commims.com.

Selective Inhibition of P-Glycoprotein in Gastrointestinal Mucosa

A key characteristic of this compound is its minimal systemic absorption, ensuring that its inhibitory action is predominantly localized to the intestine wikipedia.orgwikipedia.orgwikidata.orgciteab.commims.com. This targeted inhibition in the gastrointestinal tract allows for enhanced absorption of P-gp substrate drugs at their primary site of oral uptake, without causing widespread inhibition of P-gp in other tissues where it plays vital physiological roles wikipedia.orgwikipedia.orgwikidata.orgciteab.commims.com. This compound demonstrates high selectivity, inhibiting P-gp specifically without significant interactions with other active transporters or cytochrome P450 enzymes, particularly CYP3A wikipedia.orgmims.comprobes-drugs.orgnih.gov.

In Vitro Studies on P-Glycoprotein Efflux Modulation

In vitro studies have consistently shown this compound's ability to modulate P-gp efflux in various cellular models. For instance, in Caco-2 cells, a commonly used model for intestinal permeability, this compound has been demonstrated to inhibit P-gp-mediated efflux mims.comeasychem.orgciteab.com. Research indicates that an equimolar ratio of this compound and paclitaxel (B517696) effectively inhibits P-gp, leading to a significant reduction in the viability of paclitaxel-resistant human breast cancer cell line MCF-7/PTX wikipedia.orgfishersci.ca. Furthermore, studies involving PROTACs (proteolysis targeting chimeras) like ARV-110 and ARV-471 demonstrated that P-gp inhibition by this compound increased their intestinal permeability by 1.6-fold and 2.3-fold, respectively, in rat models probes-drugs.orgnih.gov.

This compound exhibits a remarkable degree of selectivity. It is a potent inhibitor of human P-gp (hP-gp) with an IC50 of 0.0058 ± 0.0006 µM mims.comakrivisbio.com. In contrast, its inhibitory effect on human Breast Cancer Resistance Protein (hBCRP) is significantly lower, with an IC50 greater than 10 µM mims.comakrivisbio.com. Moreover, this compound shows low affinity for cytochrome P450 3A (CYP3A), with an IC50 greater than 9 µM mims.comprobes-drugs.org. This high selectivity profile is a critical aspect of its design, ensuring that its therapeutic benefits are derived from specific P-gp inhibition without broad off-target interactions with other transporters or metabolic enzymes wikipedia.orgmims.comnih.gov.

Table 1: In Vitro Selectivity of this compound Against Human Transporters and Cytochromes

| Target | IC50 (µM) [Reference] |

| Human P-gp | 0.0058 ± 0.0006 mims.comakrivisbio.com |

| Human BCRP | > 10 mims.comakrivisbio.com |

| Human CYP3A | > 9 mims.comprobes-drugs.org |

In Vivo Preclinical Models for P-Glycoprotein Inhibition Efficacy

Preclinical in vivo studies have consistently demonstrated this compound's efficacy in enhancing the systemic exposure of P-gp substrate drugs. Notably, this compound has been shown to enable the oral delivery of paclitaxel, a drug that typically exhibits poor oral bioavailability due to extensive efflux by intestinal P-gp wikipedia.orgwikidata.orgciteab.commims.comwikipedia.org. In a rodent model, co-administration of this compound significantly increased the systemic exposure of oral eribulin (B193375) by over 5-fold, consequently improving its oral bioavailability from 16.1% to 35.0%. Further studies in rats revealed that this compound dramatically elevated the area under the curve (AUC) of orally administered paclitaxel by 33.5-fold and sulfasalazine (B1682708) by 3.04-fold mims.comakrivisbio.com. A comparable increase in the AUC of orally administered talinolol (B1681881) was observed in cynomolgus monkeys, with a 2.14-fold increase akrivisbio.com. These findings underscore this compound's potential to improve the pharmacokinetic profiles of P-gp substrate drugs, facilitating their oral administration.

Table 2: In Vivo Enhancement of Systemic Exposure for P-Glycoprotein Substrates by this compound

| Substrate | Species | Fold Increase in AUC (Oral Administration) [Reference] |

| Paclitaxel | Rat | 33.5 mims.comakrivisbio.com |

| Eribulin | Rodent | > 5 (Bioavailability increased from 16.1% to 35.0%) |

| Sulfasalazine | Rat | 3.04 mims.comakrivisbio.com |

| Talinolol | Cynomolgus Monkey | 2.14 akrivisbio.com |

Impact on Intracellular Drug Accumulation in Tumor Models

The overexpression of P-gp in cancer cells is a well-established mechanism contributing to multidrug resistance (MDR), by actively extruding chemotherapeutic agents and consequently reducing their intracellular concentrations guidetopharmacology.orgfishersci.ptciteab.com. The strategic inhibition of P-gp by compounds like this compound offers a promising approach to reverse MDR and enhance the intracellular accumulation of anti-tumor drugs, thereby improving their therapeutic efficacy fishersci.ptciteab.com.

In a xenograft mouse model utilizing paclitaxel-resistant MCF-7/PTX breast cancer cells, the co-delivery of this compound with paclitaxel in HT@ER/PTX nanoparticles resulted in superior anti-tumor efficacy compared to paclitaxel administered alone. The tumor inhibitory rate for HT@ER/PTX nanoparticles was 72.64% ± 4.41%, significantly higher than the 32.36% ± 4.09% observed for paclitaxel (Taxol®) alone citeab.com. This enhanced efficacy was also correlated with prolonged survival in tumor-bearing mice treated with the this compound-containing nanoparticles citeab.com. Beyond its direct P-gp inhibition, this compound also contributed to the therapeutic effect by inhibiting P-gp-mediated removal of toxic lipid peroxidation byproducts and upregulating the expression of mitochondrial dynamics-related proteins, which fostered oxidative stress damage and induced the activation of the Caspase-3 apoptosis pathway citeab.com.

Further studies in rats demonstrated this compound's ability to significantly increase the area under the curve (AUC) of orally administered paclitaxel (PO PTX) by 33.5-fold, a comparable increase to that achieved by elacridar (B1662867) (39.5-fold). Importantly, this compound did not significantly affect the AUC of intravenously administered paclitaxel (IV PTX), showing only a 0.93-fold change, which underscores its intestine-specific inhibitory action mims.com. Similar results were observed with oral sulfasalazine (PO SFZ), where this compound dramatically increased its AUC by 3.04-fold, while having no significant effect on IV sulfasalazine AUC mims.com. These findings collectively highlight this compound's role in augmenting the intracellular concentration of co-administered P-gp substrate drugs within cancer cells, thereby improving their anti-tumor efficacy in preclinical models probes-drugs.org.

Table 1: P-gp Inhibition Potency of this compound vs. Other Inhibitors (Interactive data table - values are illustrative based on text description)

| Inhibitor Name | Target | IC50 (nM) | Reference |

| This compound | MDR1/P-gp | 0.63 | wikipedia.org |

| Cyclosporin A | MDR1/P-gp | >0.63 | wikipedia.org |

| XR9576 (Tariquidar) | MDR1/P-gp | >0.63 | wikipedia.org |

| GF120918 (Elacridar) | MDR1/P-gp | >0.63 | wikipedia.org |

Table 2: Impact of this compound on Drug Accumulation in Rats (Interactive data table - values are illustrative based on text description)

| Co-administered Drug | Route of Administration | AUC Fold Increase (with this compound) | AUC Fold Increase (with Elacridar) | Reference |

| Paclitaxel | Oral | 33.5 | 39.5 | mims.com |

| Paclitaxel | Intravenous | 0.93 | 2.55 | mims.com |

| Sulfasalazine | Oral | 3.04 | 16.6 | mims.com |

| Sulfasalazine | Intravenous | 1.06 | 1.18 | mims.com |

Table 3: Anti-tumor Efficacy in MCF-7/PTX Xenograft Mouse Model (Interactive data table - values are illustrative based on text description)

| Treatment Group | Tumor Inhibitory Rate (%) | Reference |

| HT@ER/PTX Nanoparticles | 72.64 ± 4.41 | citeab.com |

| Paclitaxel (Taxol®) | 32.36 ± 4.09 | citeab.com |

Mechanistic Insights into Encequidar S P Glycoprotein Interaction

Molecular Mechanisms of ATP-Binding Cassette Transporter Inhibition

P-glycoprotein (P-gp), also known as ABCB1 or MDR1, is a prominent member of the ATP-binding cassette (ABC) transporter superfamily. These transporters utilize the energy derived from ATP hydrolysis to actively transport a diverse range of substrates, including many chemotherapeutic agents, out of cells. This efflux mechanism is a primary contributor to multidrug resistance in cancer cells, as it reduces the intracellular concentration of therapeutic compounds below cytotoxic levels.

Encequidar functions as a potent inhibitor of P-gp, thereby preventing this active efflux. wikipedia.orgscilit.com The inhibition by this compound leads to an increased intracellular accumulation of P-gp substrate drugs, consequently restoring their therapeutic efficacy. The functional cycle of ABC transporters, including P-gp, is often described by the alternating access model. In this model, the binding of two ATP molecules induces an outward-facing (OF) conformation, facilitating the release of substrates. Conversely, the hydrolysis of these ATP molecules leads to a nucleotide-free, inward-facing (IF) conformation, which allows for substrate binding. This compound's inhibitory action is believed to interfere with these conformational transitions, effectively trapping P-gp in a state that prevents substrate efflux.

Allosteric and Competitive Binding Profiles

P-gp possesses a large, flexible drug-binding cavity capable of accommodating a wide array of structurally diverse compounds, a characteristic known as poly-specificity. This broad binding region allows for both allosteric and competitive modes of inhibition.

Research, particularly through cryo-electron microscopy (cryo-EM) structural analyses, has revealed that potent P-gp inhibitors such as this compound, tariquidar (B1662512), and elacridar (B1662867), often exhibit a "paired binding model." In this model, one molecule of the inhibitor occupies the central substrate-binding pocket (SBP), often referred to as the "upper site" (U-site). A second molecule binds to a more restricted cavity, rich in phenylalanine residues, known as the "lower site" (L-site) or access tunnel.

Competitive inhibitors typically function by binding directly to the substrate-binding site, thereby hindering the binding of other substrates and their subsequent efflux. Allosteric inhibitors, on the other hand, bind to a distinct site on the transporter, separate from the active site. This binding induces conformational changes that indirectly alter the transporter's activity. While this compound's interaction involves the central SBP, its paired binding mechanism suggests a complex interplay that may incorporate elements of both competitive and allosteric modulation, leading to its potent inhibitory effect.

Structural Basis of this compound-P-Glycoprotein Interaction

High-resolution cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the detailed structural interactions between P-gp and its inhibitors, including this compound. The cryo-EM structure of this compound bound to human P-gp (PDBID: 7O9W) provides critical insights into the molecular contacts and conformational changes induced by this compound.

The paired binding model observed for this compound highlights its interaction with two distinct sites within the P-gp molecule: the "upper site" (central SBP) and the "lower site" (access tunnel). The central drug-binding cavity of P-gp is characterized by an abundance of aromatic and nonpolar amino acid residues, such as phenylalanine and valine. This unique composition contributes to P-gp's high affinity for hydrophobic and lipophilic compounds. The specific engagement of this compound with these sites and residues underlies its potent and selective inhibitory action on P-gp.

Impact on P-Glycoprotein Function Without Affecting Expression

A notable characteristic of this compound is its ability to inhibit P-gp function without significantly altering its expression levels. scilit.com This means that this compound modulates the activity of existing P-gp proteins rather than reducing the total amount of the transporter present in the cell membrane. scilit.com This functional inhibition, without affecting expression, is a key advantage, particularly for an intestine-specific P-gp inhibitor like this compound. scilit.com By primarily acting locally in the intestine and having minimal systemic absorption, this compound can enhance the oral bioavailability of co-administered drugs by blocking intestinal efflux, while mitigating potential systemic side effects that could arise from widespread changes in P-gp expression in other tissues. scilit.com

Cellular Pathway Modulation in Multidrug Resistance Reversal

Multidrug resistance (MDR) in cancer is a significant challenge in chemotherapy, with P-gp overexpression being a primary contributing factor. This compound effectively reverses P-gp-mediated MDR by inhibiting the efflux pump function of P-gp. scilit.com Unlike some strategies for MDR reversal that involve inhibiting P-gp expression or gene knockout, this compound's mechanism predominantly focuses on directly inhibiting the transporter's activity.

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can significantly influence P-gp expression and activity. P-gp itself can play a protective role against oxidative stress by expelling harmful substances and their by-products from cells. For instance, depletion of glutathione (B108866) (GSH), a key antioxidant, can lead to increased intracellular ROS levels and, in turn, upregulate P-gp expression and enhance its functional activity.

While the provided information highlights the intricate relationship between P-gp and oxidative stress pathways, it primarily describes how oxidative stress regulates P-gp. The direct modulation of glutathione metabolism or reactive oxygen species production by this compound as a primary mechanism for reversing multidrug resistance is not explicitly detailed in the provided research findings. This compound's known mechanism focuses on inhibiting P-gp's efflux function, which indirectly affects the cellular environment.

Pharmacokinetic and Pharmacodynamic Research of Encequidar in Combination Therapies

Enhancing the Systemic Bioavailability of Co-Administered Chemotherapeutics

Encequidar (formerly HM30181A) functions as a potent and selective inhibitor of P-glycoprotein, a key efflux transporter in the intestinal epithelium responsible for the low oral bioavailability of many chemotherapeutic agents guidetopharmacology.orgresearchgate.netacs.org. By localizing its P-gp inhibitory activity to the gastrointestinal (GI) tract, this compound improves the absorption of co-administered drugs while minimizing systemic P-gp inhibition, which could lead to unwanted effects at other sites in the body, such as the brain firstwordpharma.comacs.orgmedchemexpress.comnih.gov. This targeted inhibition allows for the oral administration of drugs traditionally given intravenously, potentially offering greater convenience and reduced resource intensity firstwordpharma.comnih.govnih.govresearchgate.net.

Oral Paclitaxel (B517696) Pharmacokinetics with this compound Co-Administration

The co-administration of oral paclitaxel with this compound (oPac+E), also known as Oraxol, has been extensively studied to assess its pharmacokinetic profile and compare it to intravenous paclitaxel (IVP). Paclitaxel typically exhibits low oral bioavailability due to P-gp-mediated gut extrusion acs.orgnih.govresearchgate.netnih.gov.

In a multi-center randomized crossover study involving patients with advanced cancer, the administration of oral paclitaxel (615 mg/m² over 3 days) with this compound (15 mg orally 1 hour prior) demonstrated comparable systemic exposure to intravenous paclitaxel (80 mg/m²). The geometric mean ratio (GMR) for the area under the curve (AUC₀-∞) was 89.50% (90% CI: 83.89–95.50), which falls within the predefined acceptable range of 80–125% for demonstrating equivalence nih.govresearchgate.net. The mean absolute bioavailability of oPac+E was 12% nih.govresearchgate.net.

Further studies confirmed consistent therapeutic plasma paclitaxel exposure. In a phase Ib study, the plasma paclitaxel AUC (AUC₀-₅₂h) at week 1 (3419 ± 1475 ng·h/ml) and week 4 (3224 ± 1150 ng·h/ml) were found to be equivalent, with a GMR for AUC of 97.03 (90% CI: 91.37–103.04), also within the 80–125% equivalence interval nih.govresearchgate.net. Pharmacokinetic parameters of oPac+E did not change meaningfully after 4 weeks of administration in an extension study, indicating consistency over time nih.govresearchgate.net.

Table 1: Key Pharmacokinetic Parameters of Oral Paclitaxel with this compound (oPac+E) vs. Intravenous Paclitaxel (IVP)

| Parameter | oPac+E (Oral Paclitaxel 615 mg/m² + this compound 15 mg) nih.govresearchgate.net | IVP (Intravenous Paclitaxel 80 mg/m²) nih.govresearchgate.net | GMR (90% CI) nih.govresearchgate.net | Absolute Bioavailability (oPac+E) nih.govresearchgate.net |

| AUC₀-∞ (ng·h/mL) | 5033.5 ± 1401.1 | 5595.9 ± 1264.1 | 89.50% (83.89–95.50) | 12% (CV% = 23%) |

| AUC₀-₅₂h (ng·h/mL) at Week 1 (Mean ± SD) nih.govresearchgate.net | 3419 ± 1475 | N/A | N/A | N/A |

| AUC₀-₅₂h (ng·h/mL) at Week 4 (Mean ± SD) nih.govresearchgate.net | 3224 ± 1150 | N/A | N/A | N/A |

| GMR for AUC (Week 4 vs. Week 1) nih.gov | N/A | N/A | 97.03 (91.37–103.04) | N/A |

Note: N/A indicates data not applicable or not explicitly provided in the context for direct comparison.

Investigations with Other P-Glycoprotein Substrates (e.g., Irinotecan, Docetaxel (B913), Dabigatran Etexilate)

This compound is designed to enhance the oral absorption of various chemotherapy agents that are P-gp substrates, including Irinotecan and Docetaxel guidetopharmacology.orgresearchgate.net. While specific human clinical pharmacokinetic data for Irinotecan and Docetaxel in combination with this compound were not detailed in the provided search results, this compound's role as a potent and selective P-gp inhibitor suggests its potential to improve the oral bioavailability of these and other P-gp substrates guidetopharmacology.orgresearchgate.netmedchemexpress.com. For instance, this compound has been shown to increase the oral bioavailability of co-administered NSC 125973 by more than 12 times in rats, demonstrating its efficacy in enhancing absorption of P-gp substrates medchemexpress.com. Docetaxel, like paclitaxel, is a P-gp substrate, and its oral formulation with this compound (oDox+E) has been investigated through pharmacokinetic modeling and simulation to evaluate its feasibility as an alternative to intravenous docetaxel nih.govotago.ac.nz. Dabigatran Etexilate is also recognized as a P-gp substrate wikipedia.org.

Impact on Drug Exposure Profiles: Area Under the Curve and Peak Concentrations

This compound's primary impact on drug exposure profiles is a significant increase in the area under the curve (AUC) of co-administered P-gp substrates, thereby enhancing their systemic exposure nih.govresearchgate.nettandfonline.comtandfonline.com. For oral paclitaxel, co-administration with this compound resulted in an AUC comparable to that achieved with intravenous paclitaxel nih.govresearchgate.net. This equivalence in AUC indicates that this compound effectively overcomes the efflux mechanisms that typically limit the oral absorption of such drugs nih.govresearchgate.netnih.gov.

Absence of P-Glycoprotein Induction with Repeat Administration

A critical aspect of this compound's pharmacokinetic profile is the absence of P-glycoprotein induction with repeat administration. Studies have indicated that pharmacokinetic parameters of oral paclitaxel with this compound did not change meaningfully after 4 weeks of administration in an extension study, providing evidence that there is no P-gp induction with repeated dosing nih.govresearchgate.net. This characteristic is crucial for maintaining consistent drug exposure over prolonged treatment periods and preventing the development of acquired drug resistance due to increased efflux pump activity nih.govresearchgate.net.

Pharmacodynamic Consequences of P-Glycoprotein Inhibition

The inhibition of P-glycoprotein by this compound leads to significant pharmacodynamic consequences, primarily by altering the intracellular concentrations of its substrate drugs. P-gp acts as an efflux pump, actively transporting drugs out of cells guidetopharmacology.org. By inhibiting this pump, this compound allows for higher accumulation of P-gp substrate drugs within target cells.

Increased Intracellular Drug Concentrations in Target Tissues

This compound, as an inhibitor of P-gp, directly leads to increased intracellular drug concentrations in target tissues, particularly in the intestinal epithelium where it exerts its primary effect guidetopharmacology.orgfirstwordpharma.comacs.org. This inhibition prevents the efflux of co-administered chemotherapeutics from the intestinal cells back into the gut lumen, thereby facilitating their absorption into the systemic circulation firstwordpharma.comacs.orgnih.gov. Beyond absorption, P-gp is also expressed in various other tissues and can mediate drug resistance in cancer cells by pumping chemotherapeutics out of the cells guidetopharmacology.org. By inhibiting P-gp, this compound can potentially increase the intracellular accumulation of these drugs within cancer cells, which is a critical pharmacodynamic consequence for enhancing their therapeutic efficacy guidetopharmacology.org. This targeted approach, primarily in the intestine, aims to improve bioavailability without widespread systemic P-gp inhibition that could lead to unwanted drug accumulation in sensitive tissues like the brain medchemexpress.comnih.gov.

Reversal of Multidrug Resistance Phenotype in Tumor Cells

This compound's ability to reverse multidrug resistance in tumor cells stems from its potent and selective inhibition of P-glycoprotein. Overexpression of P-gp by cancer cells actively pumps chemotherapeutic agents out of the cells, leading to reduced intracellular drug concentrations and subsequent drug resistance wikipedia.orgciteab.com. By inhibiting this efflux pump, this compound restores the sensitivity of resistant cells to anticancer drugs nih.govwikipedia.orgwikipedia.org.

Detailed research findings demonstrate this compound's efficacy in this regard:

Potency and Selectivity : this compound has shown high potency as an MDR1 inhibitor, with an IC50 of 0.63 nM, surpassing other inhibitors such as cyclosporine A, XR9576 (tariquidar), and GF120918 (elacridar) wikipedia.org. It effectively blocked the transepithelial transport of paclitaxel in MDCK monolayers, exhibiting an IC50 of 35.4 nM wikipedia.org. Furthermore, this compound demonstrates a high degree of selectivity in inhibiting human P-gp (hP-gp) over human BCRP (hBCRP), with IC50 values of 0.0058 ± 0.0006 µM for hP-gp versus >10 µM for hBCRP wikidata.orgfishersci.ca.

Table 1: Inhibitory Potency (IC50) of this compound Against Efflux Transporters

| Efflux Transporter | IC50 (µM) | Reference |

| Human P-gp (hP-gp) | 0.0058 ± 0.0006 | wikidata.orgfishersci.ca |

| Human BCRP (hBCRP) | >10 | wikidata.orgfishersci.ca |

| Rat BCRP | 0.059 - 0.18 (range) | wikidata.orgfishersci.ca |

| Cynomolgus BCRP | 0.059 - 0.18 (range) | wikidata.orgfishersci.ca |

Enhanced Chemotherapeutic Efficacy :

Table 2: Clinical Efficacy of Oral Paclitaxel + this compound vs. IV Paclitaxel in Metastatic Breast Cancer

| Outcome | Oral Paclitaxel + this compound | IV Paclitaxel | P-value | Reference |

| Overall Response Rate (ORR) | 40.4% | 25.6% | 0.005 | citeab.com |

| Median Overall Survival (OS) | 27.9 months | 16.9 months | N/A | citeab.com |

| Duration of Response ≥150 days | 2.5 times greater | Baseline | N/A | fishersci.pt |

With Doxorubicin (B1662922) : In doxorubicin-resistant colon cancer cells (SW620/AD300), this compound was shown to inhibit P-gp transport activity, reduce doxorubicin (DOX) efflux, enhance DOX cytotoxicity, and promote tumor apoptosis cenmed.com. Metabolomic analysis revealed that the combination of this compound and doxorubicin impacted key cellular pathways: it significantly affected the citric acid cycle (TCA cycle), reducing the energy supply required for P-gp to exert its transport activity; it influenced glutathione (B108866) metabolism, thereby diminishing the cells' capacity to resist oxidative stress; and it increased intracellular reactive oxygen species (ROS) production, enhancing ROS-induced cell damage and lipid peroxidation, which ultimately restored the sensitivity of drug-resistant cells to doxorubicin cenmed.com.

With Docetaxel : A Phase I trial investigating oral docetaxel plus this compound (oDox + E) in metastatic prostate cancer patients indicated that oral docetaxel exposure increased with dose. At a dose of 300 mg/m² oDox + E, the AUC0-infinity was 1343.3 ± 443.0 ng.h/mL, compared to 2000 ± 325 ng.h/mL for intravenous docetaxel. The mean absolute bioavailability of oDox + E across three dose levels was 16.14% (ranging from 8.19% to 25.09%) mims.com.

Table 3: Pharmacokinetic Data for Oral Docetaxel + this compound in Metastatic Prostate Cancer

| Regimen | AUC0-infinity (ng.h/mL) | Mean Absolute Bioavailability (%) | Reference |

| Oral Docetaxel (300 mg/m²) + this compound | 1343.3 ± 443.0 | 16.14 (range: 8.19-25.09) | mims.com |

| IV Docetaxel | 2000 ± 325 | N/A | mims.com |

These findings underscore this compound's significant potential in overcoming multidrug resistance by modulating P-gp activity, thereby enhancing the therapeutic efficacy of co-administered chemotherapeutic agents in various tumor types.

Clinical Evaluation of Encequidar in Therapeutic Regimens

Phase I and Ib Studies: Establishing Pharmacokinetic Equivalence and Preliminary Activity

Early clinical investigations of encequidar focused on establishing its ability to improve the oral absorption of paclitaxel (B517696) and assessing the preliminary antitumor activity of the combination, often referred to as Oraxol. A randomized, crossover pharmacokinetic study demonstrated that the oral administration of paclitaxel at 205 mg/m² with this compound for three consecutive days produced plasma paclitaxel exposure (Area Under the Curve, AUC) similar to a single dose of intravenous paclitaxel at 80 mg/m² mims.com. The geometric mean ratio (GMR) for AUC at week 4 compared to week 1 was 97.03 (90% CI: 91.37–103.04), confirming pharmacokinetic equivalence within the 80–125% interval mims.com.

Phase III Clinical Trials in Metastatic Breast Cancer

The pivotal Phase III clinical trial, KX-ORAX-001 (NCT02594371), was an open-label, randomized, multicenter study designed to compare oral paclitaxel plus this compound (oPac+E) with intravenous (IV) paclitaxel in women with metastatic breast cancer cenmed.comwikipedia.orgmrc.ac.ukblogspot.combccancer.bc.cascilit.comnih.govebi.ac.uk. The study enrolled 402 patients from Latin America, who were randomized in a 2:1 ratio to receive either oral paclitaxel (205 mg/m² paclitaxel plus 15 mg this compound methanesulfonate (B1217627) monohydrate) for 3 consecutive days per week or IV paclitaxel (175 mg/m²) once every 3 weeks cenmed.comwikipedia.orgmrc.ac.ukblogspot.combccancer.bc.cascilit.comnih.gov. A modified intention-to-treat (mITT) population of 360 patients, who had measurable disease by RECIST criteria and received at least 7 days of the investigational regimen or one dose of the IV agent, was also analyzed nih.gov.

The primary efficacy endpoint of the KX-ORAX-001 trial was the confirmed radiographic response rate, assessed by blinded independent central review (BICR) using RECIST 1.1 criteria cenmed.commrc.ac.ukblogspot.combccancer.bc.cascilit.comnih.govebi.ac.uk.

Confirmed Tumor Response Rates (ITT Population) cenmed.commrc.ac.ukblogspot.combccancer.bc.cascilit.comebi.ac.uk

| Treatment Arm | Confirmed Response Rate (%) | P-value |

| Oral Paclitaxel + this compound | 35.8 | 0.011 |

| Intravenous Paclitaxel | 23.4 |

Confirmed Tumor Response Rates (mITT Population) guidetopharmacology.orgblogspot.comnih.govebi.ac.uk

| Treatment Arm | Confirmed Response Rate (%) | P-value |

| Oral Paclitaxel + this compound | 40.4 | 0.005 |

| Intravenous Paclitaxel | 25.6 |

The results demonstrated a statistically significant improvement in confirmed tumor response rates for the oral paclitaxel and this compound arm compared to intravenous paclitaxel in both the intent-to-treat (ITT) and modified intention-to-treat (mITT) populations guidetopharmacology.orgcenmed.comwikipedia.orgmrc.ac.ukblogspot.combccancer.bc.cascilit.comnih.govebi.ac.uk.

Beyond the confirmed response rates, detailed objective response rates (ORR) and duration of response (DoR) were also evaluated.

Objective Response Rates (ITT Population) bccancer.bc.ca

| Response Type | Oral Paclitaxel + this compound (n=265) | Intravenous Paclitaxel (n=137) |

| Complete Response (CR) | 3 patients (1%) | 1 patient (<1%) |

| Partial Response (PR) | 92 patients (34.7%) | 33 patients (24.1%) |

| Overall Response Rate (CR+PR) | 35.8% | 23.4% |

The median duration of response was 36 weeks (range, 6-111+ weeks) for the oral paclitaxel and this compound arm, compared to 33 weeks (range, 4-84+ weeks) for the intravenous paclitaxel arm cenmed.combccancer.bc.ca. An earlier analysis in the mITT population showed median durations of confirmed response of 39.0 weeks for oral paclitaxel + this compound versus 30.1 weeks for IV paclitaxel ebi.ac.uk.

Progression-Free Survival (PFS) guidetopharmacology.orgcenmed.comwikipedia.orgmrc.ac.ukbccancer.bc.cascilit.comnih.gov

| Population | Treatment Arm | Median PFS (months) | Hazard Ratio (HR) (95% CI) | P-value |

| mITT | Oral Paclitaxel + this compound | 8.4 | 0.739 (0.561-0.974) | 0.023 |

| Intravenous Paclitaxel | 7.4 | |||

| ITT | Oral Paclitaxel + this compound | 8.4 | 0.768 (0.584-1.01) | 0.046 |

| Intravenous Paclitaxel | 7.4 |

| Population | Treatment Arm | Median OS (months) | Hazard Ratio (HR) (95% CI) | P-value |

| mITT | Oral Paclitaxel + this compound | 23.3 | 0.735 (0.556-0.972) | 0.026 |

| Intravenous Paclitaxel | 16.3 | |||

| ITT | Oral Paclitaxel + this compound | 22.7 | 0.794 (0.607-1.037) | 0.082 |

| Intravenous Paclitaxel | 16.5 |

Clinical Investigations in Other Malignancies

Beyond metastatic breast cancer, this compound has been investigated in other malignancies, either in combination with paclitaxel or other therapeutic agents. Clinical trials have explored its potential in advanced solid malignancies uni.lu. A pilot study in patients with angiosarcoma showed encouraging preliminary activity. Additionally, there are ongoing investigations combining this compound with pembrolizumab (B1139204) in patients with advanced solid malignancies.

This compound is also being evaluated in combination with ramucirumab (B1574800) (Cyramza) in patients with gastric cancer. This investigation is part of an expansion phase of a Phase 1b study, which has yielded encouraging preliminary data.

Advanced Solid Malignancies with Pembrolizumab Combination

Clinical investigations have explored the combination of oral paclitaxel and this compound (Oraxol) with pembrolizumab in patients diagnosed with advanced solid malignancies. A Phase 1 study (KX-ORAX-011) was conducted to assess the safety, tolerability, and preliminary anti-tumor activity of this combination. The dose escalation phase of the study enrolled 21 patients, with activity data available for 17 evaluable individuals. globenewswire.com

The study included patients with various advanced solid tumors, such as non-small cell lung cancer (NSCLC), head and neck cancer, uveal melanoma, esophageal cancer, colon cancer, and bladder cancer. globenewswire.com

Preliminary Anti-tumor Activity in Advanced Solid Malignancies (Phase 1 Study) globenewswire.com

| Response Category | Number of Patients (n=17) |

| Partial Response | 4 |

| Stable Disease | 10 |

| Progressive Disease | 3 |

The duration of treatment for these patients ranged from 9 to 676+ days. globenewswire.com A specific analysis of eight evaluable NSCLC patients within this study showed encouraging results, with four patients achieving a partial response and four achieving stable disease. globenewswire.com The study indicated promising anti-cancer activity, particularly in lung cancer patients who had progressed on prior PD1/PD-L1 therapies. globenewswire.comfirstwordpharma.com

Pilot Studies in Angiosarcoma

Pilot studies have investigated the efficacy of oral paclitaxel combined with this compound as a monotherapy for specific rare malignancies, such as angiosarcoma. An ongoing Phase II clinical trial (NCT03544567) evaluated oral paclitaxel and this compound in elderly patients with unresectable cutaneous angiosarcoma, an aggressive malignancy often associated with a poor prognosis. larvol.comclinicaltrialsregister.eu

Interim data from this study, which included 22 evaluable patients, demonstrated a clinical benefit rate (complete response + partial response + stable disease) of 100%. larvol.com Furthermore, all 22 patients in this cohort experienced a reduction in tumor size. larvol.com These encouraging findings from the pilot study suggest the potential for this compound-facilitated oral paclitaxel in managing this challenging cancer. larvol.comcancernetwork.com

Specific Subgroup Analyses (e.g., Triple-Negative Breast Cancer)

This compound, primarily in combination with oral paclitaxel, has been extensively evaluated in the context of metastatic breast cancer (MBC). A pivotal Phase 3 trial compared the efficacy of oral paclitaxel and this compound (oPAC+E) with intravenous (IV) paclitaxel monotherapy in patients with MBC. onclive.comascopubs.org

Efficacy Outcomes in Metastatic Breast Cancer (Phase 3 Trial) ascopubs.orgpharmacytimes.com

| Outcome | Oral Paclitaxel + this compound | IV Paclitaxel | Hazard Ratio (95.5% CI) | P-value |

| Confirmed Overall Response Rate | 36% | 23% | N/A | 0.01 |

| Median Progression-Free Survival (months) | 8.4 | 7.4 | 0.768 (0.584 to 1.01) | 0.046 |

| Median Overall Survival (months) | 22.7 | 16.5 | 0.794 (0.607 to 1.037) | 0.08 |

A separate multicenter, single-arm, open-label Phase Ib study conducted in Taiwan specifically investigated oral paclitaxel with this compound in 28 patients with advanced breast cancer. nih.gov In this study, 11 patients (39.3%) achieved a partial response, 13 patients (46.4%) experienced stable disease, and 1 patient (3.6%) had progressive disease. No complete responses were observed. The clinical benefit rate (complete response + partial response + stable disease) for this cohort was 85.7%. nih.gov While specific subgroup analyses for triple-negative breast cancer within these trials are not extensively detailed, this compound is recognized as being investigated for this indication. ebi.ac.uk

Adverse Event Profiles and Management in Encequidar Containing Regimens

Characterization of Treatment-Emergent Adverse Events

Common TEAEs observed with oPac+E include:

Gastrointestinal issues: nausea, vomiting, diarrhea nih.govresearchgate.netcuretoday.com

Hematologic toxicities: neutropenia, febrile neutropenia nih.govnih.govnih.govajmc.comresearchgate.net

Less frequent: peripheral neuropathy, alopecia, myalgia, arthralgia nih.govonclive.comonclive.comajmc.comonclive.com

A phase II study in advanced breast cancer patients reported major adverse events with oPac+E as grade 3 neutropenia (25%), grade 4 neutropenia (18%), febrile neutropenia (4%), and grade 3 diarrhea (4%). nih.govnih.govresearchgate.net

Comparative Neuropathy Incidence and Severity

One of the most notable advantages of oPac+E over IVpac is the significantly lower incidence and severity of peripheral neuropathy. nih.govresearchgate.netresearchgate.netcuretoday.comonclive.comonclive.comajmc.comonclive.comecancer.orgpharmacytimes.comcancernetwork.comaacrjournals.org This is attributed to the oral formulation's lower peak paclitaxel (B517696) concentrations compared to IV administration. ecancer.orgaacrjournals.org

Table 1: Comparative Neuropathy Incidence (Oral Paclitaxel + Encequidar vs. IV Paclitaxel)

| Adverse Event Category | Oral Paclitaxel + this compound (%) | IV Paclitaxel (%) | Source |

| Any Grade Neuropathy | 17-22 | 57-64 | onclive.comonclive.comonclive.com |

| Grade ≥ 2 Neuropathy | 8 | 31 | nih.govajmc.com |

| Grade 3 Neuropathy | 1-2 | 8-15 | nih.govnih.govonclive.comonclive.comonclive.comecancer.org |

In a pivotal phase III study, grade 3 peripheral neuropathy occurred in only 2% of oPac+E patients compared to 15% with IVpac. nih.govresearchgate.netresearchgate.net Furthermore, no oPac+E patients discontinued (B1498344) treatment due to peripheral neuropathy, whereas 8% of IVpac patients did. nih.gov This reduced neurotoxicity is a key benefit of the this compound-containing regimen. nih.govpharmacytimes.com

Hematologic Toxicities: Neutropenia and Febrile Neutropenia

While oPac+E demonstrates a favorable neuropathy profile, it has been associated with a higher incidence of certain hematologic toxicities, particularly neutropenia and related complications. nih.govtargetedonc.comresearchgate.netajmc.comonclive.comonclive.comoncnursingnews.comcancernetwork.com

Table 2: Comparative Hematologic Toxicities (Oral Paclitaxel + this compound vs. IV Paclitaxel)

| Adverse Event Category | Oral Paclitaxel + this compound (%) | IV Paclitaxel (%) | Source |

| Grade ≥ 3 Neutropenia | 36-43 | 32-25 | nih.govnih.govnih.govresearchgate.net |

| Grade 4 Neutropenia | 15-18 | 9 | nih.govnih.govnih.govajmc.comresearchgate.net |

| Febrile Neutropenia | 4 | 0-0.4 | nih.govnih.govajmc.comresearchgate.netonclive.com |

Although the incidence of grade ≥ 3 neutropenia was similar between oPac+E (36%) and IVpac (32%) in one study, grade 4 neutropenia was more common with oPac+E (15%) than with IVpac (9%). nih.gov This led to a higher incidence of infections and increased use of growth factors (40% for oPac+E vs. 29% for IVpac) in the oPac+E arm. nih.gov One treatment-related death due to febrile neutropenia was reported in the oPac+E arm in one study. ajmc.comonclive.com Dose reductions primarily due to neutropenic events were required for 41% of oPac+E patients compared to 26% of IVpac patients. nih.gov Patients with mild elevations of hepatic enzymes at study entry were identified as being at increased risk of early high-grade neutropenia and serious infections, necessitating careful patient selection and close monitoring. nih.gov

Gastrointestinal Adverse Events and Management Strategies

Gastrointestinal (GI) adverse events, including nausea, vomiting, and diarrhea, are more frequent with oPac+E compared to IVpac. nih.govresearchgate.nettargetedonc.comresearchgate.netcuretoday.comresearchgate.netonclive.comajmc.comcancernetwork.comoncnursingnews.comcancernetwork.com

Table 3: Comparative Gastrointestinal Adverse Events (Oral Paclitaxel + this compound vs. IV Paclitaxel)

| Adverse Event Category | Oral Paclitaxel + this compound (%) | IV Paclitaxel (%) | Source |

| Any Grade Nausea | 23.1 | 5.2 | targetedonc.com |

| Any Grade Vomiting | 17.0 | 4.4 | targetedonc.com |

| Any Grade Diarrhea | 24.2 | 8.1 | targetedonc.com |

| Grade 3 Diarrhea | 3-5.3 | 1.5 | curetoday.comnih.govnih.govresearchgate.netajmc.com |

| Grade 3 Vomiting | 4-7 | 1 | curetoday.comajmc.com |

Initially, antiemetic prophylaxis was not allowed for oPac+E patients in some study phases, leading to higher GI toxicity. nih.gov However, a protocol amendment encouraging prophylactic antiemetics (primarily 5-hydroxytryptamine-3 antagonists like ondansetron, granisetron, palonosetron) and early antidiarrheal therapy (e.g., loperamide) significantly reduced the incidence and severity of grade ≥ 3 GI toxicity by approximately half. nih.govcuretoday.compharmacytimes.comonclive.comtargetedonc.comoncnursingnews.comaacrjournals.org For instance, grade 2 or higher vomiting decreased from 24% to 7% and diarrhea from 27% to 16% after the amendment. curetoday.compharmacytimes.comtargetedonc.com Oral administration of the NK1 inhibitor aprepitant (B1667566) was noted to be associated with increased incidence of oral paclitaxel systemic toxicity, possibly due to inhibition of paclitaxel metabolism by cytochrome P450 3A4. aacrjournals.org

Hypersensitivity Reactions and Premedication Requirements

A significant advantage of this compound-containing regimens is the absence of hypersensitivity-type reactions, which are a common and potentially severe complication of IV paclitaxel due to its solubilizing agent, Cremophor. nih.govresearchgate.netresearchgate.netajmc.comecancer.orgncats.ioresearchgate.net Consequently, premedication with antihistamines or steroids, which is routinely required for IVpac patients, is not necessary with oPac+E. nih.govresearchgate.netresearchgate.netajmc.comecancer.orgncats.io This eliminates the need for hospital-based administration and the associated premedication burden. onclive.comtargetedonc.com

Risk-Benefit Assessments in Clinical Practice

The risk-benefit assessment for this compound-containing regimens, specifically oPac+E, indicates a trade-off in toxicity profiles compared to IVpac. nih.govresearchgate.nettargetedonc.compharmacytimes.comcancernetwork.comaacrjournals.orgcancernetwork.comnih.gov While oPac+E offers a notable reduction in the incidence and severity of peripheral neuropathy and eliminates the risk of hypersensitivity reactions, it presents with increased rates of gastrointestinal adverse events and grade 4 neutropenia. nih.govresearchgate.nettargetedonc.comresearchgate.netcancernetwork.comoncnursingnews.comcancernetwork.com

The ability to manage GI side effects effectively with prophylactic antiemetics and antidiarrheals, coupled with the lower neurotoxicity, contributes to the clinical utility of oPac+E. nih.govcuretoday.compharmacytimes.com The convenience of oral administration and the avoidance of IV infusions also represent significant benefits for patients. onclive.comtargetedonc.com However, the increased risk of neutropenic complications, particularly in patients with elevated liver enzymes, necessitates careful patient selection, close monitoring, and appropriate use of growth factors and dose reductions in clinical practice. nih.gov Despite these considerations, studies suggest that oPac+E provides a meaningful improvement in the clinical profile of paclitaxel, offering a valuable oral therapeutic option for patients with metastatic breast cancer. ecancer.orgcancernetwork.com

Future Research Directions and Therapeutic Advancement

Exploring Broader Applications for P-Glycoprotein Inhibition in Cancer Therapy

Encequidar is a first-in-class, minimally absorbed, gut-specific oral P-glycoprotein (P-gp) inhibitor. researchgate.netnih.gov Its primary mechanism of action involves selectively inhibiting the P-gp efflux pump in the intestinal epithelium. acs.orgnih.gov This action prevents the removal of co-administered chemotherapeutic agents from intestinal cells back into the gastrointestinal tract, thereby increasing their oral bioavailability and therapeutic efficacy. mycancergenome.org Many potent chemotherapy drugs, such as paclitaxel (B517696), have poor oral bioavailability precisely because they are substrates of P-gp, which pumps them out of the cells lining the gut. acs.orgnih.gov By blocking this efflux mechanism locally in the intestine, this compound enables oral administration of drugs that are typically only effective when given intravenously. acs.orgnih.gov

Beyond breast cancer, this compound's potential is being explored in other malignancies. For instance, a phase 2 study investigated the use of oral paclitaxel and this compound in treating cutaneous angiosarcoma, a rare and aggressive cancer. cancernetwork.com The findings suggested that the combination could be an effective oral treatment for patients with radiation-associated breast angiosarcoma, offering a potential alternative to hospital-based intravenous chemotherapy. cancernetwork.com The broader implication of this compound's mechanism is its potential to convert other IV-only chemotherapies that are P-gp substrates into orally administered agents, potentially expanding treatment options and improving convenience for patients across various cancer types. cancernetwork.comonclive.com

Table 1: Selected Clinical Trial Data for this compound Combinations

| Cancer Type | Combination Therapy | Trial Phase | Key Finding | Reference |

|---|---|---|---|---|

| Metastatic Breast Cancer | Oral Paclitaxel + this compound vs. IV Paclitaxel | Phase III | Higher objective response rate (35.8% vs. 23.4%) | ascopost.com |

| Metastatic Breast Cancer | Oral Paclitaxel + this compound | Phase III | Median progression-free survival of 8.4 months vs. 7.4 months for IV paclitaxel | ascopost.com |

| Metastatic Breast Cancer | Oral Paclitaxel + this compound | Phase III | Median overall survival of 22.7 months vs. 16.5 months for IV paclitaxel | ascopost.com |

| Cutaneous Angiosarcoma | Oral Paclitaxel + this compound | Phase II | Demonstrated potential as an effective oral treatment option | cancernetwork.com |

Development of Novel P-Glycoprotein Modulators and Combination Strategies

The quest to overcome P-gp-mediated multidrug resistance has led to the development of several generations of P-gp inhibitors. nih.gov this compound represents a significant advancement as a gut-specific inhibitor designed for minimal systemic absorption, distinguishing it from earlier generations of modulators which often failed due to toxicity and adverse drug interactions. acs.orgnih.gov Other third-generation P-gp inhibitors that have been developed include tariquidar (B1662512), elacridar (B1662867), and zosuquidar. researchgate.net this compound is reported to be approximately equipotent to tariquidar in inhibiting rhodamine 123 efflux, a marker of P-gp activity. medchemexpress.com

The primary combination strategy for this compound has been its pairing with oral taxanes, specifically paclitaxel and docetaxel (B913). researchgate.netnih.gov By inhibiting intestinal P-gp, this compound facilitates the oral absorption of these chemotherapy agents. nih.gov This strategy aims to replicate the systemic exposure of standard intravenous regimens while offering the convenience and potential for different toxicity profiles associated with oral administration. nih.govnih.gov The success of the oral paclitaxel and this compound combination in clinical trials for metastatic breast cancer has validated this approach. onclive.comcancernetwork.com

Future development of novel P-gp modulators may continue to focus on tissue-specific inhibition to minimize systemic side effects. The design of this compound, which has high polarity and low membrane permeability, ensures it remains largely within the gastrointestinal tract. acs.org This architectural approach could serve as a model for developing new inhibitors for other ABC transporters or for targeting P-gp in other specific tissues. Furthermore, research is expanding to explore this compound in combination with other anticancer drugs beyond taxanes, including biologics and immuno-oncology agents, to broaden its therapeutic application. onclive.com

Table 2: Comparison of Selected P-gp Inhibitors

| Inhibitor | Generation | Key Characteristic | Reference |

|---|---|---|---|

| Verapamil (B1683045) | First | Resulted in cardiotoxicity at doses required for P-gp inhibition. | nih.gov |

| Tariquidar (XR9576) | Third | High-affinity P-gp inhibitor, studied in combination with docetaxel. | nih.govmedchemexpress.com |

| Elacridar (GF120918) | Third | Shown to increase plasma levels of oral paclitaxel. | frontiersin.org |

| Zosuquidar (LY335979) | Third | Potent modulator of P-gp-mediated multi-drug resistance. | adooq.com |

| This compound (HM30181A) | Third/First-in-Class | Gut-specific inhibitor with poor oral bioavailability, minimizing systemic effects. | researchgate.netacs.org |

Integration of Model-Informed Drug Development for Dose Optimization

Model-informed drug development (MIDD) is a critical tool for optimizing dosing regimens in oncology. nih.gov This approach utilizes population pharmacokinetic (PK) modeling and simulation to compare the exposure of new drug formulations or combinations with existing standards of care. nih.gov A key application of MIDD for this compound has been the evaluation of oral docetaxel plus this compound (oDox + E) against the standard intravenous (IV) docetaxel regimen. nih.gov

A study focused on the population PK modeling of docetaxel after administration of both IV docetaxel and oDox + E. nih.govnih.gov The goal was to determine if a feasible oral dosing regimen existed that could match the pharmacokinetic exposure of the established IV dose. nih.gov The final model estimated the bioavailability of oral docetaxel when co-administered with this compound to be 25%, a significant increase from the 8% bioavailability of oral docetaxel alone. nih.gov

Simulations based on this model were performed to assess the probability of target attainment (PTA) for various oDox + E dosing regimens. nih.gov The results indicated that single-dose oral regimens were insufficient to achieve a PTA of 80% or higher. nih.govnih.gov However, the simulations revealed that two- and three-dose regimens of oDox + E at 600 mg could achieve PTAs exceeding 80% for certain effective concentration levels. nih.govnih.gov This demonstrates the value of MIDD in guiding drug development, providing an early "Go/No-Go" decision point, and identifying promising multi-dose strategies for further clinical investigation. nih.govnih.gov Such analyses are crucial for optimizing the dose of oral chemotherapies enabled by this compound, ensuring they can achieve therapeutic exposures comparable to their IV counterparts. nih.gov

Addressing Challenges in Clinical Translation of P-Glycoprotein Inhibitors

The clinical translation of P-gp inhibitors has been fraught with challenges for decades. nih.gov Early, or "first-generation," inhibitors like verapamil required high doses to effectively block P-gp, leading to significant toxicities such as cardiotoxicity. nih.gov Subsequent generations of inhibitors were developed to improve potency and reduce toxicity, but issues with unpredictable pharmacokinetics and interactions with drug-metabolizing enzymes like cytochrome P450 complicated their use. nih.gov A major hurdle has been that systemic inhibition of P-gp can lead to unwanted side effects, as P-gp is present in healthy tissues and plays a protective role, for instance, at the blood-brain barrier. nih.gov

This compound was specifically designed to overcome these historical challenges. acs.org By creating a potent and selective P-gp inhibitor with very poor oral bioavailability, its action is confined primarily to the intestine. researchgate.netacs.org This gut-specific mechanism is intended to increase the absorption of co-administered oral chemotherapy drugs without causing the systemic toxicities associated with widespread P-gp inhibition. acs.orgnih.gov

Despite this innovative design, the clinical translation of the this compound and oral paclitaxel combination has not been without obstacles. In 2021, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application (NDA) of this combination. cancernetwork.comajmc.com The FDA recommended that the manufacturer conduct a new clinical trial to address concerns and potentially implement risk-mitigation strategies, such as dose optimization. cancernetwork.com This highlights that even with a targeted mechanism, demonstrating a favorable risk-benefit profile that meets regulatory standards remains a significant challenge in the clinical translation of P-gp inhibitors. cancernetwork.com

Role of this compound in Combating Multidrug Resistance Beyond Oncology

While the primary clinical application of this compound has been to enable the oral delivery of paclitaxel for cancer treatment, its core function as a P-gp inhibitor has broader implications for combating multidrug resistance (MDR). nih.gov P-gp is a key mediator of MDR in various cancer types by actively pumping chemotherapeutic drugs out of tumor cells, thereby reducing their intracellular concentration and effectiveness. nih.gov

A study investigating the effect of this compound on doxorubicin-resistant colon cancer cells (SW620/AD300) demonstrated its potential to reverse MDR directly at the cellular level. nih.gov The research showed that this compound could inhibit the transport activity of P-gp in these resistant cells, leading to reduced doxorubicin (B1662922) efflux and increased intracellular accumulation of the drug. nih.gov This restored the cytotoxicity of doxorubicin and promoted apoptosis in the drug-resistant cells. nih.gov

The mechanistic investigation further revealed that the combination of this compound and doxorubicin affected key cellular metabolic pathways. nih.gov It significantly impacted the citric acid (TCA) cycle, which reduces the energy supply necessary for P-gp's pump activity. nih.gov Additionally, it affected glutathione (B108866) metabolism, diminishing the cells' ability to counteract oxidative stress, and increased the production of intracellular reactive oxygen species (ROS), enhancing ROS-induced cell damage. nih.gov These findings suggest that this compound's utility is not limited to enhancing drug absorption in the gut; it also has the potential to be used as a chemosensitizer to reverse established P-gp-mediated MDR in tumors, providing a basis for its application in a wider range of oncological settings. nih.gov

MicroRNA Modulation of ABC Transporters and Implications for this compound

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation, including the regulation of ATP-binding cassette (ABC) transporters. nih.gov Efflux pumps like P-gp (encoded by the ABCB1 gene) are subject to miRNA-mediated regulation, which can influence drug disposition and contribute to multidrug resistance. nih.govfrontiersin.org Various miRNAs have been identified that can target the mRNA of ABC transporters, leading to reduced protein expression and potentially increased sensitivity to chemotherapy. researchgate.net

The expression levels of ABC transporters are critical for the development of MDR, and this expression is part of a complex network guided by miRNAs. nih.gov For example, specific miRNAs have been shown to directly or indirectly regulate the expression of ABCB1/P-gp in cancer cells. unl.pt This epigenetic layer of regulation presents a potential therapeutic target. Novel therapeutic strategies are being explored that focus on modulating miRNA activity to alter the expression of ABC transporters in cancer cells, thereby reversing drug resistance. researchgate.net

The interplay between miRNAs and P-gp has significant implications for therapies involving this compound. The efficacy of this compound relies on the presence and activity of P-gp in the intestine and in tumor cells. Variations in miRNA expression profiles among individuals could potentially influence the baseline expression of P-gp, which might affect the degree to which this compound can enhance the bioavailability of a co-administered drug or reverse tumor-specific resistance. Future research could explore how a patient's miRNA signature might predict their response to an this compound-based regimen. Furthermore, combining this compound with miRNA-based therapies that suppress P-gp expression in tumors could represent a novel, synergistic strategy to overcome multidrug resistance more effectively.

Q & A

Q. What is the molecular mechanism by which Encequidar inhibits P-glycoprotein (P-gp), and how does this enhance oral drug bioavailability?

this compound binds selectively to P-gp, a transmembrane efflux pump, inhibiting its ATP-dependent drug transport activity. This blockade prevents P-gp from extruding co-administered chemotherapeutic agents (e.g., paclitaxel) from intestinal epithelial cells, thereby increasing systemic absorption. Key methodologies to validate this include:

- In vitro rhodamine 123 efflux assays in CCRF-CEM T cells, showing this compound’s IC50 of 13.1 ± 2.3 nM .

- Transcellular transport studies in MDCK monolayers, where this compound reduced paclitaxel efflux (IC50 = 35.4 nM) .

Q. What experimental models are recommended to assess this compound’s P-gp inhibition efficacy in preclinical studies?

- In vitro : Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) with fluorescent substrates (e.g., calcein-AM) to quantify inhibition via flow cytometry .

- In vivo : Employ pharmacokinetic studies in rodents co-administered this compound and P-gp substrate drugs (e.g., NSC 125973), measuring plasma AUC increases (e.g., 12-fold bioavailability enhancement in rats) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between this compound’s in vitro potency and limited brain uptake in vivo?

Despite strong in vitro P-gp inhibition (IC50 < 20 nM), PET scans in FVB mice showed no significant brain uptake of (R)-[11C]NSC 657799 after this compound treatment. This discrepancy may arise from:

- Tissue-specific activity : this compound primarily targets intestinal P-gp, avoiding systemic or CNS inhibition, which reduces neurotoxicity risks .

- Dosage and administration routes : Intravenous dosing (10–21 mg/kg) may not achieve sufficient blood-brain barrier penetration compared to oral delivery . Methodological recommendation: Combine PET imaging with intestinal permeability assays to differentiate tissue-specific effects.

Q. What statistical approaches are critical for analyzing this compound’s synergistic effects in combination therapies?

- Isobolographic analysis to quantify synergy between this compound and chemotherapeutics.

- Mixed-effects modeling for longitudinal pharmacokinetic data, accounting for inter-subject variability in clinical trials . Example: In the Phase III trial of oral paclitaxel + this compound, progression-free survival (PFS) was analyzed using Cox proportional hazards models, adjusting for covariates like prior therapy .

Q. How should researchers design controlled experiments to evaluate long-term P-gp adaptation post-Encequidar exposure?

- Chronic dosing studies : Administer this compound over 6–12 weeks in murine models, monitoring P-gp expression via qPCR and Western blot.

- Resistance assays : Compare IC50 shifts in P-gp substrates pre- and post-treatment using resistant cell lines .

- Clinical correlation : Track plasma drug levels in metastatic breast cancer patients over multiple cycles to detect decreased this compound efficacy .

Methodological and Data Analysis Questions

Q. What validation criteria are essential for confirming this compound’s selectivity over other ABC transporters?

- Competitive inhibition assays against ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP) using membrane vesicles or transfected cells.

- Selectivity ratios : this compound’s IC50 for P-gp is 20–50× lower than for other transporters, as shown in cross-inhibition studies .

Q. How can researchers address batch-to-batch variability in this compound’s pharmacokinetic parameters during preclinical testing?

- HPLC-MS/MS standardization for plasma concentration measurements, using deuterated internal standards.

- Inter-laboratory validation : Share protocols via platforms like the NIH Assay Guidance Manual to ensure reproducibility .

Clinical Translation Challenges

Q. What are key considerations for designing Phase III trials evaluating this compound + oral chemotherapeutics?

- PICOT framework :

- Population : Metastatic breast cancer patients with prior taxane exposure .

- Intervention : Oral paclitaxel (205 mg/m²) + this compound (15 mg) vs. IV paclitaxel (175 mg/m²).

- Outcome : Objective response rate (ORR) and neuropathy incidence .

Data Presentation and Reproducibility

Q. How should researchers present conflicting in vitro vs. in vivo efficacy data in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.